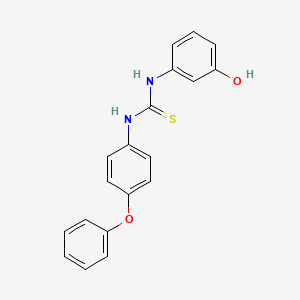

![molecular formula C23H29N3O3 B5562396 ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B5562396.png)

ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar spirocyclic compounds typically involves multi-step reactions that may include cyclocondensation, cyclization, and functional group transformations. For instance, ethyl 1-oxaspiro[2,5]octane-2-carboxylate can react with diethyl sodiomalonate in toluene, leading to the formation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can then undergo partial de-ethoxycarbonylation (Kuroyan et al., 1991).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds can be elucidated using techniques such as NMR spectroscopy and X-ray diffraction. A study on a related compound, ethyl (±) 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate, demonstrated the use of these techniques for unambiguous assignments of bicyclic carbon and proton resonances, providing detailed insights into the molecular structure (Arias-Pérez et al., 2003).

Chemical Reactions and Properties

Spirocyclic compounds often participate in various chemical reactions, including cyclization and reactions with nucleophiles. For example, 6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile reacts with alcohols and ketoximes to form diverse heterocyclic compounds (Kayukova et al., 1998).

Scientific Research Applications

Synthesis and Structural Studies

Ethyl 2-(1-adamantylcarbonyl)-1,1-dicyano-6-azaspiro[2.5]octane-6-carboxylate is involved in various synthesis and structural studies. For instance, Kuroyan et al. (1991) explored the synthesis of related compounds, such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting the chemical reactions and structural transformations involved in these processes (Kuroyan et al., 1991). Similarly, Kuroyan et al. (1991) also studied the synthesis and properties of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, emphasizing the use of NMR and mass spectrometry in understanding the chemical properties of these compounds (Kuroyan et al., 1991).

Catalytic and Reaction Studies

This compound also plays a role in catalytic and reaction studies. For example, MacorJohn et al. (1998) investigated an unusual by-product from a non-synchronous reaction involving a related compound, ethyl 1,2,4-triazine-3-carboxylate, demonstrating a novel reaction pathway (MacorJohn et al., 1998). Additionally, D’yakonov et al. (2007) conducted a study on the Dzhemilev reaction for synthesizing spiro[3.3]heptane and spiro[3.4]octanes, showcasing the role of ethyl groups in these reactions (D’yakonov et al., 2007).

Applications in Peptide and Polymer Synthesis

The compound is also significant in peptide and polymer synthesis. Suter et al. (2000) utilized a related compound, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, in the synthesis of dipeptides, demonstrating its application as a dipeptide building block (Suter et al., 2000).

Ultrasonic Activation in Synthesis

Moiseev et al. (2011) explored the use of ultrasonic activation in synthesizing ethyl 3-(R-imino)adamantyl-1-carboxylates, highlighting a novel method of activation in the synthesis process (Moiseev et al., 2011).

properties

IUPAC Name |

ethyl 1-(adamantane-1-carbonyl)-2,2-dicyano-6-azaspiro[2.5]octane-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-2-29-20(28)26-5-3-22(4-6-26)18(23(22,13-24)14-25)19(27)21-10-15-7-16(11-21)9-17(8-15)12-21/h15-18H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURROFZOBKEEGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C(C2(C#N)C#N)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,1-dicyano-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-6-azaspiro[2.5]octane-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)

![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)

![2-(1-azocanyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5562328.png)

![1-(2,3-dimethylphenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5562358.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

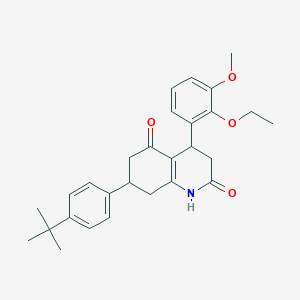

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![3-ethyl-8-[4-(4-methoxyphenyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562406.png)